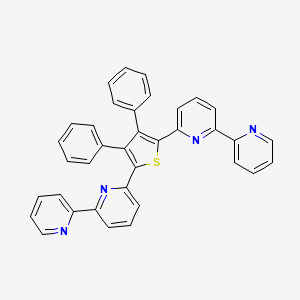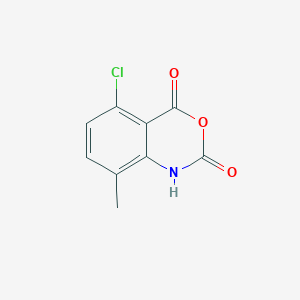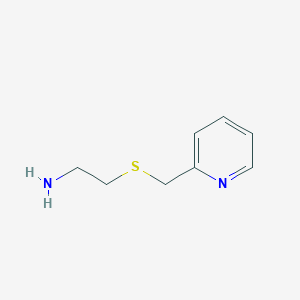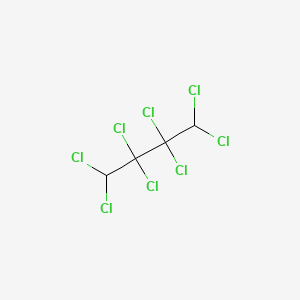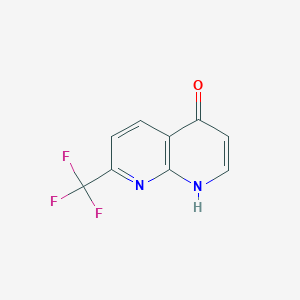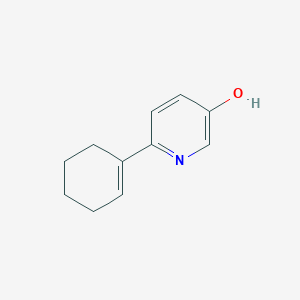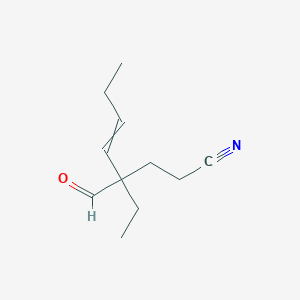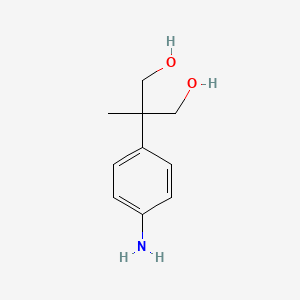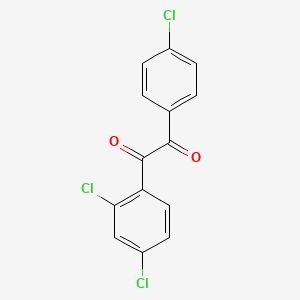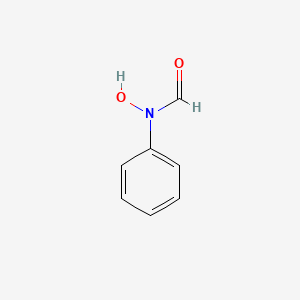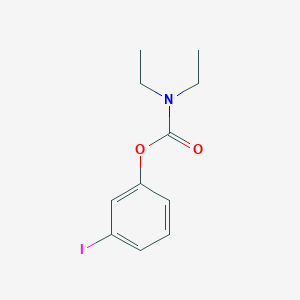
O-3-iodophenyl N,N-diethylcarbamate
Übersicht
Beschreibung
O-3-iodophenyl N,N-diethylcarbamate is a chemical compound with the molecular formula C₁₁H₁₄INO₂ and a molecular weight of 319.139 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes an iodine atom attached to a phenyl ring and a diethylcarbamate group.
Vorbereitungsmethoden
The synthesis of O-3-iodophenyl N,N-diethylcarbamate involves several steps. One common method includes the reaction of 3-iodophenol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at a controlled temperature to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
O-3-iodophenyl N,N-diethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted phenyl diethylcarbamates and other derivatives .
Wissenschaftliche Forschungsanwendungen
O-3-iodophenyl N,N-diethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers use it to study the effects of iodine-containing compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of O-3-iodophenyl N,N-diethylcarbamate involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. The diethylcarbamate group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function .
Vergleich Mit ähnlichen Verbindungen
O-3-iodophenyl N,N-diethylcarbamate can be compared with other similar compounds such as:
3-Bromo-2-iodophenyl diethylcarbamate: This compound has a similar structure but includes a bromine atom, which can affect its reactivity and biological activity.
Iodopropynyl butylcarbamate: This compound has a different carbamate group and is used in different applications, such as preservatives in cosmetics.
The uniqueness of this compound lies in its specific combination of the iodine atom and the diethylcarbamate group, which gives it distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H14INO2 |
|---|---|
Molekulargewicht |
319.14 g/mol |
IUPAC-Name |
(3-iodophenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C11H14INO2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
HPCXIJSVERVGTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)OC1=CC(=CC=C1)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
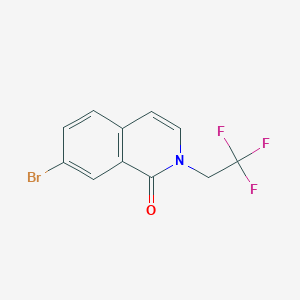
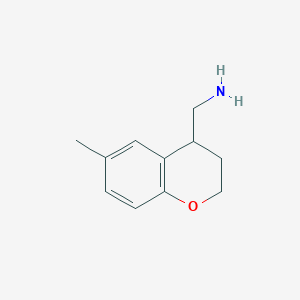
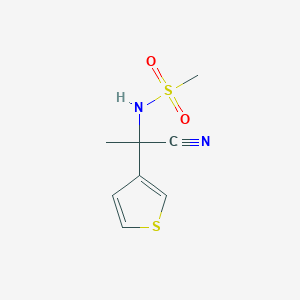
![2-[(Non-2-yn-1-yl)oxy]oxane](/img/structure/B8501121.png)
